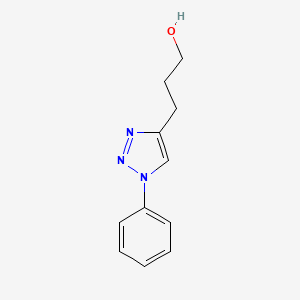

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol

説明

特性

IUPAC Name |

3-(1-phenyltriazol-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-8-4-5-10-9-14(13-12-10)11-6-2-1-3-7-11/h1-3,6-7,9,15H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSAEXJEKWGWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency, regioselectivity, and mild reaction conditions.

Starting Materials: Phenylacetylene and 3-azidopropan-1-ol.

Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate.

Solvent: Tetrahydrofuran (THF) or water.

Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.

The reaction proceeds as follows:

Phenylacetylene+3-azidopropan-1-olCuI3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

Oxidation: 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanal or 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propanone.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

The triazole ring is a well-known pharmacophore in medicinal chemistry, and compounds containing this structure have been extensively studied for their biological activities.

Antifungal Activity

Triazole derivatives are prominent in antifungal therapies. Research indicates that 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol exhibits significant antifungal properties against various strains of fungi. A study demonstrated that triazole compounds can inhibit the growth of Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values indicating strong antifungal potential. The structure of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol allows it to interact effectively with fungal enzymes, leading to cell wall disruption and subsequent cell death .

Anticancer Properties

Recent studies have shown that triazole derivatives can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in cancer immune evasion. Compounds structurally related to 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol have been synthesized and tested for their ability to inhibit IDO1 activity. For instance, derivatives with similar triazole linkages demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .

Agriculture Applications

Triazole compounds are also utilized in agriculture as fungicides. Their ability to inhibit fungal pathogens makes them valuable in protecting crops from diseases. The application of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol in agricultural settings could enhance crop yield by effectively managing fungal infections.

Material Science Applications

In addition to biological applications, triazole-containing compounds are being explored for their potential use in materials science. The unique chemical properties of the triazole ring allow for the development of new materials with specific functionalities. For example, they can be incorporated into polymers to enhance mechanical properties or impart antimicrobial characteristics .

Case Study 1: Antifungal Efficacy

A comprehensive study evaluated the antifungal activity of various triazole derivatives against clinical isolates of Candida species. Among the tested compounds, those structurally related to 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol showed superior efficacy compared to traditional antifungals like fluconazole. The study highlighted the potential for developing new antifungal agents based on this scaffold .

Case Study 2: Cancer Treatment Development

In a research initiative aimed at discovering new IDO1 inhibitors for cancer therapy, derivatives of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol were synthesized and screened for biological activity. Compound variants exhibited varying degrees of inhibition against IDO1 with some candidates showing promise for further development into therapeutic agents .

作用機序

The mechanism of action of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. Molecular docking studies have shown that the triazole ring can interact with key residues in the enzyme’s active site, leading to inhibition .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes critical differences between 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol and its analogs:

Table 1: Structural and Physicochemical Comparison

*Yield inferred from structurally similar compound 1b in .

Key Observations:

- Positional Isomerism : The chloro derivative () places the phenyl group at the triazole’s 4-position, altering electronic distribution and steric hindrance compared to the target compound.

- Functional Group Variation : The secondary alcohol in 2-propan-2-ol () reduces hydrogen-bonding capacity compared to the primary alcohol in the target compound, impacting solubility and target interactions.

Antimicrobial Activity:

Chromone-linked derivatives, such as 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one (), exhibit potent antibacterial and antifungal activity. The triazole-propanol moiety likely enhances bioavailability and target binding, though specific data for the target compound remains inferred .

Enzyme Interactions:

- Steroid Sulfatase (STS) Inhibition: Triazole-propanol derivatives mimicking steroidal systems () show favorable binding free energies (-8.2 to -9.1 kcal/mol) compared to estrone sulfate (E1S, -7.3 kcal/mol), suggesting enhanced enzyme affinity due to the triazole core .

- Anti-inflammatory Targets : Docking studies () reveal hydrophobic interactions between the phenyl-triazole group and residues (e.g., Tyr 181, Phe 227) in inflammatory enzymes, a feature shared with the target compound .

Solubility and Bioavailability:

- The hydrochloride salt of 2-propan-2-amine () improves aqueous solubility, whereas the hydroxyl group in the target compound may limit absorption unless derivatized (e.g., as a prodrug) .

生物活性

3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol is with a molecular weight of 218.25 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol have been tested against various bacteria and fungi. A study indicated that triazole derivatives possess inhibitory effects on the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3-(1-phenyl-1H-1,2,3-triazol) | Staphylococcus aureus | 32 |

| 3-(1-phenyl-1H-1,2,3-triazol) | Candida albicans | 16 |

Inhibition of Carbonic Anhydrase

The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA) isoforms. A related study demonstrated that triazole derivatives can inhibit the activity of hCA I and hCA II isoforms with Ki values ranging from 50.8 to 966.8 nM . These findings suggest that 3-(1-phenyl-1H-1,2,3-triazol-4-yl)propan-1-ol may have therapeutic potential in conditions where modulation of carbonic anhydrase activity is beneficial.

Table 2: Inhibition Potency Against Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) |

|---|---|

| hCA I | 50.8 - 966.8 |

| hCA II | Glaucoma-related |

The biological activity of triazole compounds is often attributed to their ability to interact with various biological targets. The triazole ring can form hydrogen bonds with active sites in enzymes or receptors, leading to inhibition or modulation of their activity . This feature is particularly relevant in the context of enzyme inhibition where structural similarity can enhance binding affinity.

Study on Antileishmanial Activity

A notable case study explored the antileishmanial properties of triazole derivatives. In vitro tests showed that certain derivatives effectively inhibited the growth of Leishmania donovani, indicating potential for developing new treatments against leishmaniasis . The study also assessed the cytotoxicity of these compounds against human cell lines, establishing a selectivity index that highlights their therapeutic window.

Table 3: Antileishmanial Activity and Cytotoxicity

| Compound Name | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Triazole Derivative A | 5 | 100 | 20 |

| Triazole Derivative B | 10 | 150 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。